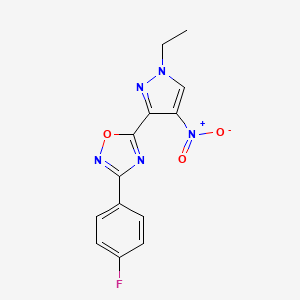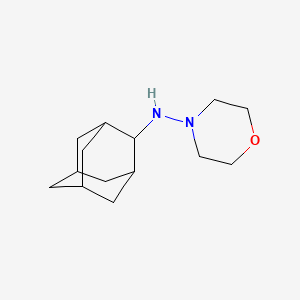![molecular formula C20H27N3O B4747507 2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4747507.png)
2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol
Descripción general
Descripción
2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The exact mechanism of action of 2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol has anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. In addition, this compound has been shown to have minimal side effects and a low potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol in lab experiments is its high selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its low water solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of 2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol. One area of interest is its potential as a radioligand for imaging studies in the brain. Another area of interest is its potential as a treatment for other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol has been studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its potential as an anti-anxiety and anti-depressant agent. It has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. In addition, this compound has been investigated for its potential as a radioligand for imaging studies in the brain.
Propiedades
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-17-5-7-18(8-6-17)14-23-12-11-22(16-20(23)9-13-24)15-19-4-2-3-10-21-19/h2-8,10,20,24H,9,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQJQYXYYQCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Methylbenzyl)-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-N-{4-[(ethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4747434.png)


![ethyl 2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747460.png)

![5-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4747472.png)

![1-(4-bromophenyl)-3-[(3-chloro-4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4747478.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4747495.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4747498.png)
![N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4747506.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4747515.png)